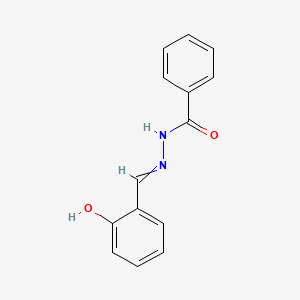
Salicylidene benzhydrazide
Cat. No. B1215276
M. Wt: 240.26 g/mol
InChI Key: WKIWEDKDZPIULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04378239
Procedure details


A reaction vessel was charged with 13.6 g (0.10 mole) of benzhydrazide and 50 ml of water, and the vessel contents were agitated as 13.4 g (0.11 mole) of salicylaldehyde was added. Heat was evolved and the mixture was stirred at room temperature for an additional hour, then warmed briefly on a steam bath. The precipitate which had formed was filtered off, washed with water and ether, and dried under vacuum. It was then placed in 300 ml of ethanol for several hours and the remaining solid, crystalline in appearance, was filtered off and dried under vacuum. The filtrate was then diluted with water and cooled, forming additional precipitate which was then filtered off and dried. Both precipitates were combined to yield 19.0 g (79% of theoretical yield) of salicylidene benzhydrazide, with a melting point range of 172°-174° C.



Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:9][NH2:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:11](=O)[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14]>O>[CH:11](=[N:10][NH:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]1[C:13](=[CH:15][CH:16]=[CH:17][CH:18]=1)[OH:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NN
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for an additional hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed briefly on a steam bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate which had formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It was then placed in 300 ml of ethanol for several hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the remaining solid, crystalline in appearance, was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was then diluted with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
forming additional precipitate which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=NNC(C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
